molecular formula C16H14O3 B564373 Fenbufen-d9 CAS No. 1189940-96-2

Fenbufen-d9

Cat. No. B564373
M. Wt: 263.34
InChI Key: ZPAKPRAICRBAOD-LOIXRAQWSA-N
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Description

Fenbufen-d9 is a deuterium-labeled version of Fenbufen . Fenbufen is an orally active non-steroidal anti-inflammatory drug (NSAID) with antipyretic effects . It has potent activity in a variety of animal models, including carageenin edema, UV erythema, and adjuvant arthritis .


Molecular Structure Analysis

The molecular formula of Fenbufen-d9 is C16H5D9O3, and its molecular weight is 263.34 .


Chemical Reactions Analysis

Fenbufen and its analogs have been prepared by the Friedel-Crafts condensation of succinic anhydride with various aromatic compounds catalyzed by aluminum chloride . Some compounds were prepared by modification of preformed aryl keto acids .

Scientific Research Applications

Immunomodulatory Potential

Research has investigated the immunomodulatory activities of fenbufen, demonstrating its potential in modulating cell-mediated and humoral immunity. Fenbufen was shown to suppress delayed-type hypersensitivity reactions and reduce antibody titers in immune-activated mice, suggesting its applicability in treating immune system disorders (Akhtar et al., 2022).

Drug Delivery Systems

Fenbufen has been incorporated into advanced drug delivery systems to improve its bioavailability and efficacy. Studies have demonstrated the successful intercalation of fenbufen into layered double hydroxides (LDHs) and its controlled release from such systems. This approach suggests fenbufen's role in developing novel drug delivery mechanisms for enhanced therapeutic outcomes (Li et al., 2004).

Photodynamic Properties

Investigations into the photochemical properties of fenbufen have uncovered its potential as a photodynamic agent. Fenbufen sensitizes the formation of excited singlet oxygen, indicating its possible use in photodynamic therapy for treating various diseases, although its phototoxic reactions necessitate careful application (Navaratnam & Jones, 2000).

Chemical Interactions and Complex Formation

The chemical behavior of fenbufen, including its interactions with other compounds, has been a subject of study. For instance, its inclusion complex with β-cyclodextrin, which enhances oral bioavailability and reduces side effects, demonstrates the versatility of fenbufen in forming beneficial chemical complexes for medical applications (Billes et al., 2013).

Antitumor Activity

Research on organotin derivatives of fenbufen has highlighted its potential antitumor activity. Di- and tri-organotin compounds of fenbufen have shown efficacy against human tumor cell lines, indicating a promising avenue for the development of new anticancer agents (Tian et al., 2005).

Safety And Hazards

Fenbufen is toxic if swallowed . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and seeking immediate medical help if swallowed .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name

4-oxo-4-[2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKPRAICRBAOD-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C(=O)CCC(=O)O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenbufen-d9

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 135 g. portion of aluminum chloride is dissolved in 500 ml. of nitrobenzene, the solution being held below 10°C. by external cooling. A finely ground mixture of 50 g. of succinic anhydride and 75 g. of biphenyl is added to the stirred solution, the temperature being held below 10°C. It is then held at room temperature for 4 days. After pouring the reaction mixture into a solution of 150 ml. of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation. The solid is collected, dissolved in 4 liters of 3% hot sodium carbonate solution, clarified and reprecipitated by the addition of excess 6N sulfuric acid solution. The crude product is collected, dried, and recrystallized from ethanol to give the pure product, melting point 185°-187°C.
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